3-Hydroxytetradecanoic acid

概要

説明

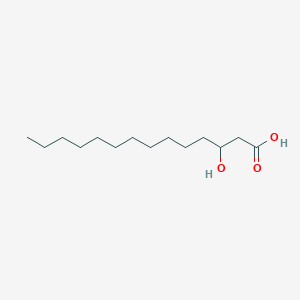

3-Hydroxytetradecanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon position. It is a significant component of lipid A, which is a part of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria

準備方法

Synthetic Routes and Reaction Conditions

3-Hydroxytetradecanoic acid can be synthesized through various methods. One common approach involves the enantioselective synthesis using porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . This method allows for the production of optically pure R and S enantiomers of this compound. The reaction conditions typically include a substrate/lipase weight ratio of 3:1 and an incubation period of 7 hours .

Industrial Production Methods

Industrial production of this compound often involves microbial metabolic engineering and chemical synthesis. Microorganisms grown under restricted conditions can produce polyhydroxyalkanoates (PHAs), which are then depolymerized to yield various 3-hydroxyalkanoic acids, including this compound . This method is environmentally friendly and aligns with green chemistry principles.

化学反応の分析

Biosynthetic Pathway

3-HTDA serves as an intermediate in fatty acid biosynthesis:

-

Catalysts : Fatty acid synthase (FASN, EC 2.3.1.85) and 3-oxoacyl-[acyl-carrier-protein] reductase (EC 1.1.1.100) .

-

Cofactors : NADPH is required for asymmetric reduction.

-

Stereochemistry : Produces exclusively the (R)-enantiomer in biological systems .

Biocatalytic Asymmetric Reduction

A patented method (JP2689211B2) describes stereoselective production of (R)-3-HTDA esters using Saccharomyces cerevisiae:

-

Hydrolysis : Methyl 3-oxotetradecanoate derivatives undergo ester hydrolysis.

-

Asymmetric Reduction : Ketone group reduction with yeast cells (30°C, pH 6.5, 24 hrs).

-

Esterification : Alkyl esterification yields enantiopure esters .

Table 2: Biocatalytic Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Substrate | Methyl 3-oxotetradecanoate | 46% yield |

| Catalyst | S. cerevisiae (5 g cells) | Compressed cell weight |

| Reaction Time | 24 hours | [α]₀²⁰ = -15.3° (CHCl₃) |

| Purification | Silica gel chromatography | >95% purity |

Reformatsky Condensation

Racemic 3-HTDA can be synthesized via Reformatsky reaction:

Hydrogenation of Unsaturated Precursors

Palladium-catalyzed hydrogenation of 3-benzyloxy intermediates:

Degradation and Peroxidation

3-HTDA undergoes lipid peroxidation under oxidative stress:

-

Mechanism : Radical-mediated abstraction of hydrogen at C-3, forming conjugated dienes.

-

Products : 3-Ketotetradecanoic acid and short-chain aldehydes .

Table 3: Degradation Pathways

| Pathway | Conditions | Products |

|---|---|---|

| Lipid Peroxidation | ROS exposure (e.g., OH- ) | 3-Ketotetradecanoic acid |

| β-Oxidation | Mitochondrial enzymes | Acetyl-CoA + C₁₂ intermediates |

Rhamnolipid Biosurfactants

3-HTDA derivatives serve as precursors for glycolipid biosurfactants:

科学的研究の応用

Antifungal Properties

Research has demonstrated that 3-hydroxytetradecanoic acid exhibits antifungal activity. A study identified several 3-hydroxy fatty acids produced by Lactobacillus plantarum, including this compound, which showed minimum inhibitory concentrations (MICs) against various molds and yeasts ranging from 10 to 100 μg/ml. This suggests potential applications in food preservation and antifungal treatments .

Synthesis and Process Development

Case Study: Enantiocontrolled Synthesis

The synthesis of (S)-3-hydroxytetradecanoic acid has been explored as an intermediate in the production of compounds with anti-tumor properties. The process involves enantiocontrolled synthesis using bifunctional chiral epoxides, showcasing the compound's relevance in pharmaceutical development .

Table 1: Synthesis Methods for this compound

| Method | Description | Reference |

|---|---|---|

| Enantiocontrolled Synthesis | Utilizes chiral epoxides for selective production of (S)-isomer | |

| Enzymatic Preparation | Involves enzymatic pathways to synthesize unnatural analogues |

Role in Lipid Metabolism

This compound is a metabolite found in various organisms, including Escherichia coli. It plays a role in lipid metabolism and is involved in the formation of complex lipids such as lipid A, which is critical for bacterial cell wall integrity .

Clinical Applications

Recent studies have investigated the clinical significance of 3-hydroxy fatty acids, including this compound, in human health. These compounds are analyzed for their potential roles in metabolic disorders and their presence in serum and plasma samples from patients on specific diets, indicating their importance in nutritional biochemistry .

Analytical Characterization

Advancements in analytical techniques have enabled detailed characterization of phospholipids containing this compound in food matrices. Understanding its composition can aid in food authentication processes, ensuring quality control and safety .

作用機序

3-Hydroxytetradecanoic acid exerts its effects by interacting with various molecular targets and pathways. It cooperates with LY96 and CD14 to mediate the innate immune response to bacterial lipopolysaccharide (LPS). This interaction leads to the activation of MYD88, TIRAP, and TRAF6, resulting in NF-kappa-B activation and cytokine secretion . These pathways are crucial for the immune response and inflammation regulation.

類似化合物との比較

Similar Compounds

- 3-Hydroxybutyrate (3-HB)

- 3-Hydroxyvalerate (3-HV)

- 3-Hydroxyhexanoate (3-HHx)

- 3-Hydroxyoctanoate (3-HO)

- 3-Hydroxydecanoate (3-HD)

- 3-Hydroxydodecanoate (3-HDD)

Uniqueness

Compared to other similar compounds, 3-hydroxytetradecanoic acid is unique due to its longer aliphatic chain and its significant role in the structure of lipid A. This uniqueness makes it a valuable compound for various applications, particularly in the field of microbiology and immunology .

生物活性

3-Hydroxytetradecanoic acid (3-OH-C14:0), a long-chain hydroxy fatty acid, plays significant roles in various biological processes, particularly in the context of bacterial physiology and immune response. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C14H28O3

- CAS Number : 1961-72-4

- Commonly Found In : Lipid A component of bacterial lipopolysaccharides (LPS), primarily in Gram-negative bacteria.

1. Role in Immune Response

This compound is integral to the structure of lipid A, a critical component of LPS that triggers innate immune responses. It acts as a pattern recognition receptor for pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The activation of Toll-like receptors (TLRs), particularly TLR4, leads to downstream signaling cascades that result in cytokine secretion and inflammatory responses. Key studies have shown that:

- Activation Pathways : 3-OH-C14:0 interacts with TLR4, leading to MYD88-dependent signaling pathways that activate NF-kappa-B, promoting inflammation .

- Inflammatory Cytokines : It induces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which are essential for mounting an effective immune response .

2. Implications in Disease

Research indicates that dysregulation of fatty acid metabolism, including this compound, is linked to several metabolic disorders. For instance:

- Mitochondrial Fatty Acid Oxidation Disorders : Elevated levels of long-chain 3-hydroxy fatty acids, including 3-OH-C14:0, have been observed in patients with defects in mitochondrial fatty acid β-oxidation . This suggests a potential biomarker role for 3-OH-C14:0 in diagnosing such conditions.

The mechanisms through which this compound exerts its biological effects include:

- Energy Transduction : It functions as an energy transducer involved in the uptake of nutrients by bacteria, specifically iron compounds via outer membrane receptor proteins .

- NLRP3 Inflammasome Activation : The compound has been implicated in the activation of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses and autophagy regulation .

Case Study 1: Mitochondrial Disorders

A study involving patients with mitochondrial fatty acid oxidation defects highlighted the increased presence of long-chain hydroxy fatty acids in plasma samples. Specifically, patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency exhibited significantly elevated levels of 3-OH-C14:0 compared to controls . This finding underscores its potential as a diagnostic marker.

Case Study 2: Immune Response to Infections

In a study examining the immune response in fish infected with Aeromonas salmonicida, it was found that lipid A containing this compound was critical for eliciting an immune response. Fish immunized with specific protein combinations showed significantly lower mortality rates upon challenge infection compared to control groups . This illustrates the importance of 3-OH-C14:0 in pathogen resistance.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941380 | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-72-4 | |

| Record name | (±)-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxymyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Hydroxytetradecanoic acid (this compound) is a key component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major constituent of the outer membrane of Gram-negative bacteria. [, , , , , , ]

A: LPS, through its Lipid A moiety, interacts with the Toll-like receptor 4 (TLR4) complex on immune cells. This interaction triggers the release of pro-inflammatory cytokines, leading to a cascade of immune responses. [, , ]

A: The downstream effects of LPS-TLR4 interaction are diverse and depend on the concentration of LPS. At low concentrations, LPS activates the immune system, while at high concentrations, it can lead to septic shock. [, , , , ]

ANone: The molecular formula of this compound is C14H28O3. Its molecular weight is 244.37 g/mol.

A: Yes, several research papers utilized spectroscopic techniques to characterize this compound and its derivatives. These techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, 31P NMR), gas-liquid chromatography/mass spectrometry (GC/MS), and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF MS). [, , , , , ]

A: Research on synthetic Lipid A analogues reveals that modifications to the number, type, and linkage of fatty acid chains, including this compound, significantly impact the molecule's immunostimulatory activity. For instance, changes in acylation patterns can alter cytokine induction profiles and endotoxic properties. [, , ]

A: - Replacing the amide-linked this compound with 3-hexadecanoyloxytetradecanoic acid at position 2 of a synthetic Lipid A analogue resulted in decreased pyrogenicity, suggesting the importance of the specific fatty acid chain length and linkage for this activity. []- Analogues containing only this compound and its homologs in the nonreducing-sugar subunit of Lipid A exhibited notable mitogenic activity, indicating that simplified structures can retain certain biological functions. []

ANone: The research papers primarily focus on the structural elucidation and biological activity of LPS and Lipid A. There isn’t any explicit information on the stability and formulation of isolated this compound in these studies.

ANone: The provided scientific articles primarily focus on the chemical structure and biological activity of LPS and this compound. Information regarding specific SHE regulations is not included.

ANone: While the research delves into the biological activity of LPS and its components, including the role of this compound in immune responses, it doesn't provide specific information about PK/PD, in vivo efficacy, resistance mechanisms, toxicology, drug delivery, biomarkers, environmental impact, or the other aspects you listed.

A: Research on this compound is intertwined with the study of Lipid A and LPS, spanning several decades. Early work focused on characterizing the chemical structure of Lipid A, revealing the presence of this compound as a key building block. Subsequent studies elucidated the biosynthesis pathways and the crucial role of this compound in LPS assembly and its biological activity. [, , ]

A:- Identification of this compound as a major component of Lipid A. []- Elucidation of the biosynthetic pathway of this compound in bacteria. []- Discovery of the interaction between Lipid A and TLR4, highlighting its role in immune recognition and activation. [, ]- Development of synthetic Lipid A analogues, including those with modifications to this compound, for studying structure-activity relationships and potential therapeutic applications. [, , ]

ANone: Research on this compound bridges multiple disciplines, including:

- Microbiology: Understanding the biosynthesis and role of this compound in LPS is crucial for comprehending bacterial pathogenesis and developing new antimicrobial strategies. []

- Immunology: The interaction of LPS, containing this compound, with the immune system is central to innate immunity and inflammatory responses, driving research on sepsis and inflammatory diseases. [, , , ]

- Chemistry: Synthetic efforts to create Lipid A analogues, incorporating modified this compound moieties, provide tools to probe structure-activity relationships and develop novel immunomodulatory compounds. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。